

Luseogliflozin Hydrate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: Luseogliflozin (hydrate)

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Abstract

Luseogliflozin hydrate, a potent and selective second-generation sodium-glucose co-transporter 2 (SGLT2) inhibitor, represents a significant advancement in the management of type 2 diabetes mellitus (T2DM). This technical guide provides an in-depth exploration of the core scientific and clinical attributes of Luseogliflozin hydrate. We will delve into its fundamental molecular and physicochemical properties, elucidate its precise mechanism of action, and provide a detailed analysis of its pharmacokinetic and pharmacodynamic profiles. Furthermore, this guide will outline established analytical methodologies for its quantification and summarize key clinical efficacy and safety findings. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study and application of SGLT2 inhibitors.

Molecular Profile and Physicochemical Properties

Luseogliflozin hydrate is a C-glucoside derivative with a thiophene ring, a structural feature that contributes to its high selectivity for SGLT2.

Molecular Formula: $C_{23}H_{32}O_7S$ [\[1\]](#)[\[2\]](#)[\[3\]](#)

Molecular Weight: 452.56 g/mol [\[1\]](#)[\[2\]](#)[\[3\]](#)

IUPAC Name: (2S,3R,4R,5S,6R)-2-[5-[(4-ethoxyphenyl)methyl]-2-methoxy-4-methylphenyl]-6-(hydroxymethyl)thiane-3,4,5-triol;hydrate[1]

CAS Number: 1152425-66-5[2][3][4]

Chemical Structure:

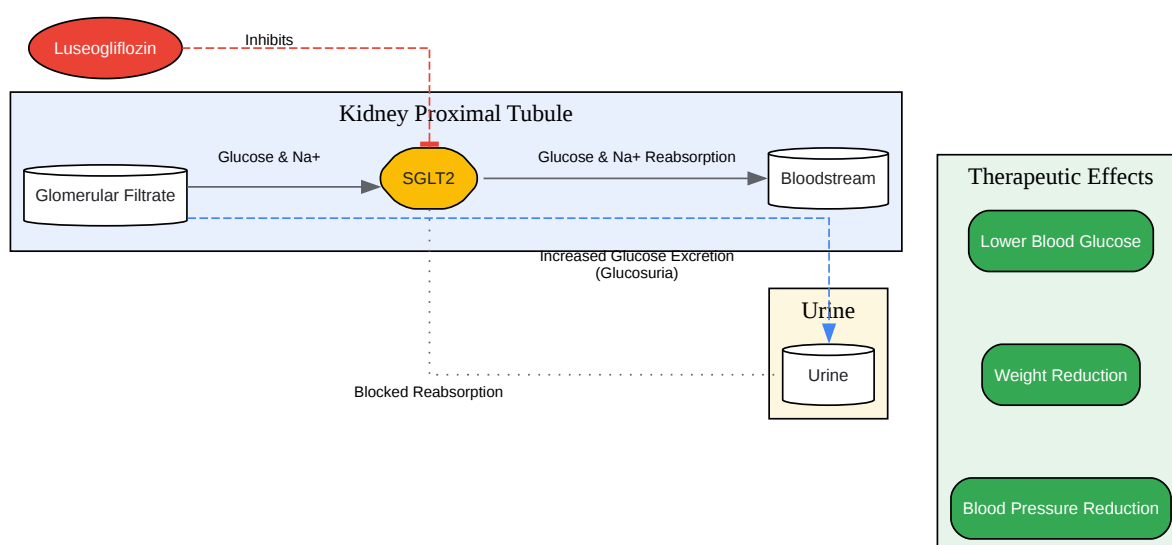
Physicochemical Properties:

Property	Value	Source
Appearance	White to off-white solid	[2]
IC ₅₀ for SGLT2	2.26 nM	[2][3][4][5][6]
Selectivity	1765-fold lower IC ₅₀ for SGLT2 than for SGLT1	[5][6][7]
Solubility	Soluble in DMSO	[3]

Mechanism of Action: Selective SGLT2 Inhibition

Luseogliflozin exerts its therapeutic effect by selectively inhibiting the sodium-glucose co-transporter 2 (SGLT2), a protein primarily expressed in the proximal convoluted tubules of the kidneys.[8][9] SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli.[8][9]

By inhibiting SGLT2, Luseogliflozin blocks this reabsorption pathway, leading to increased urinary glucose excretion (glucosuria).[8][10] This process effectively lowers blood glucose levels in an insulin-independent manner.[7] The resulting caloric loss from glucose excretion in the urine can also contribute to weight reduction, a beneficial secondary effect for many patients with T2DM.[8][10] Furthermore, the osmotic diuresis caused by increased glucose in the urine can lead to a reduction in blood pressure.[8]



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Caption: Mechanism of action of Luseogliflozin.

Pharmacokinetics and Pharmacodynamics

Luseogliflozin exhibits a predictable pharmacokinetic and pharmacodynamic profile, supporting a once-daily dosing regimen.[5]

Pharmacokinetics

Luseogliflozin is rapidly absorbed following oral administration.[5][6][7] Studies in healthy Japanese males and patients with T2DM have shown that the time to reach maximum plasma concentration (Tmax) is between 0.625 and 2.25 hours.[6][7] The mean terminal half-life (t1/2) is approximately 10 to 13.8 hours.[6][7] Luseogliflozin does not accumulate after multiple doses.[7]

The pharmacokinetics of luseogliflozin are not significantly affected by mild to severe renal impairment, although the increase in plasma concentration may be slightly slower and the maximum concentration slightly reduced in patients with lower estimated glomerular filtration rates (eGFR).[11][12] Luseogliflozin is metabolized by CYP3A4/5 and UGT1A1 in the liver.[12]

Table of Pharmacokinetic Parameters:

Parameter	Value	Population	Source
Tmax (hours)	0.625 - 2.25	Healthy males & T2DM patients	[6][7]
t1/2 (hours)	9.23 - 13.8	Healthy males	[6]
Accumulation	None detected after multiple doses	T2DM patients	[7]

Pharmacodynamics

The pharmacodynamic effect of Luseogliflozin is characterized by a dose-dependent increase in urinary glucose excretion (UGE).[5][13] This leads to a reduction in plasma glucose concentrations.[5][7] While the pharmacokinetic profile is largely independent of renal function, the pharmacodynamic response, specifically the increase in UGE, is diminished in patients with more severe renal impairment.[11][12] The sustained UGE observed even after plasma concentrations of luseogliflozin decrease is attributed to its long dissociation half-time from the SGLT2 transporter.[13]

Analytical Methodologies

Accurate quantification of Luseogliflozin in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicodynamic studies. A validated liquid chromatography-tandem

mass spectrometry (LC-MS/MS) method has been established for the determination of Luseogliflozin in rat plasma.[14]

Protocol: LC-MS/MS Quantification of Luseogliflozin in Rat Plasma

This protocol provides a general framework based on published methodologies.[14]

Researchers should optimize and validate the method for their specific instrumentation and study requirements.

1. Sample Preparation:

- **Protein Precipitation:** To 100 μL of rat plasma, add 300 μL of a precipitating agent (e.g., acetonitrile) containing an appropriate internal standard.
- **Vortexing and Centrifugation:** Vortex the mixture for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
- **Supernatant Transfer:** Carefully transfer the supernatant to a clean tube for analysis.

2. Chromatographic Conditions:

- **LC System:** A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- **Column:** A suitable reversed-phase C18 column.
- **Mobile Phase:** A gradient elution using a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
- **Flow Rate:** A typical flow rate of 0.3-0.5 mL/min.
- **Injection Volume:** 5-10 μL .

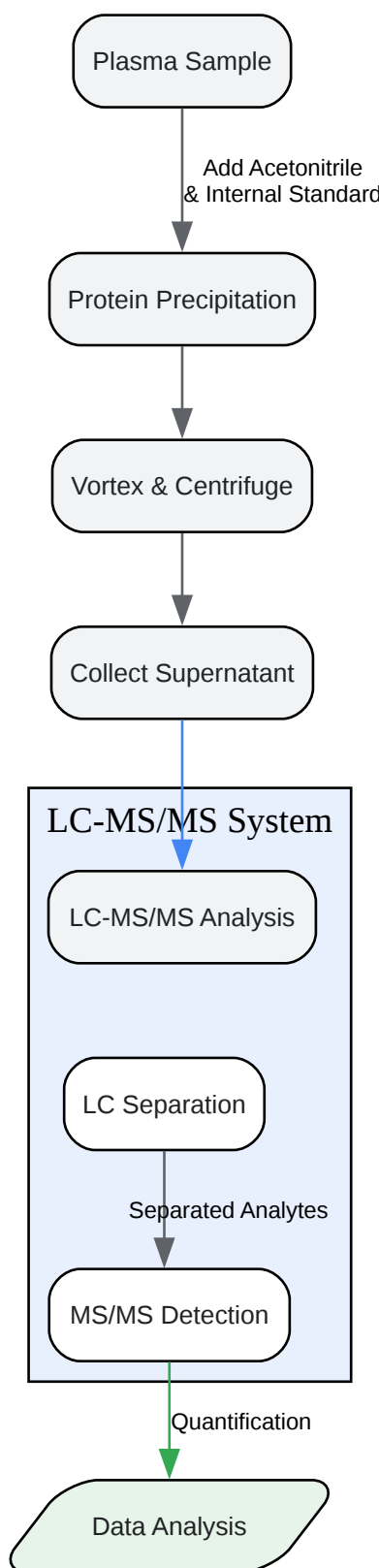
3. Mass Spectrometric Detection:

- **Mass Spectrometer:** A triple quadrupole mass spectrometer.

- Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, to be optimized for Luseogliflozin.
- Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for Luseogliflozin and the internal standard for quantification.

4. Validation:

- The method should be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to relevant regulatory guidelines.



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Caption: LC-MS/MS workflow for Luseogliflozin quantification.

Clinical Efficacy and Safety

Luseogliflozin has demonstrated significant efficacy and a favorable safety profile in the treatment of T2DM. It was first approved for use in Japan in 2014.[\[4\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

Efficacy

Clinical trials have consistently shown that Luseogliflozin effectively improves glycemic control.[\[18\]](#)[\[19\]](#)

- Glycated Hemoglobin (HbA1c): Luseogliflozin significantly reduces HbA1c levels compared to placebo.[\[18\]](#)[\[19\]](#)[\[20\]](#)
- Fasting Plasma Glucose (FPG): Significant reductions in FPG are observed with Luseogliflozin treatment.[\[18\]](#)[\[19\]](#)[\[20\]](#)
- Body Weight: Luseogliflozin leads to a significant reduction in body weight.[\[10\]](#)[\[18\]](#)[\[19\]](#)
- Other Metabolic Parameters: Luseogliflozin has also been shown to reduce blood pressure and uric acid levels.[\[10\]](#)[\[18\]](#)[\[21\]](#)

A pooled analysis of 52-week Phase III trials in Japanese patients demonstrated that Luseogliflozin was effective across a wide range of body mass index (BMI) levels, with a greater reduction in body weight observed in patients with higher BMI.[\[18\]](#)

Safety and Tolerability

Luseogliflozin is generally well-tolerated.[\[22\]](#) The most common adverse events are related to its mechanism of action.

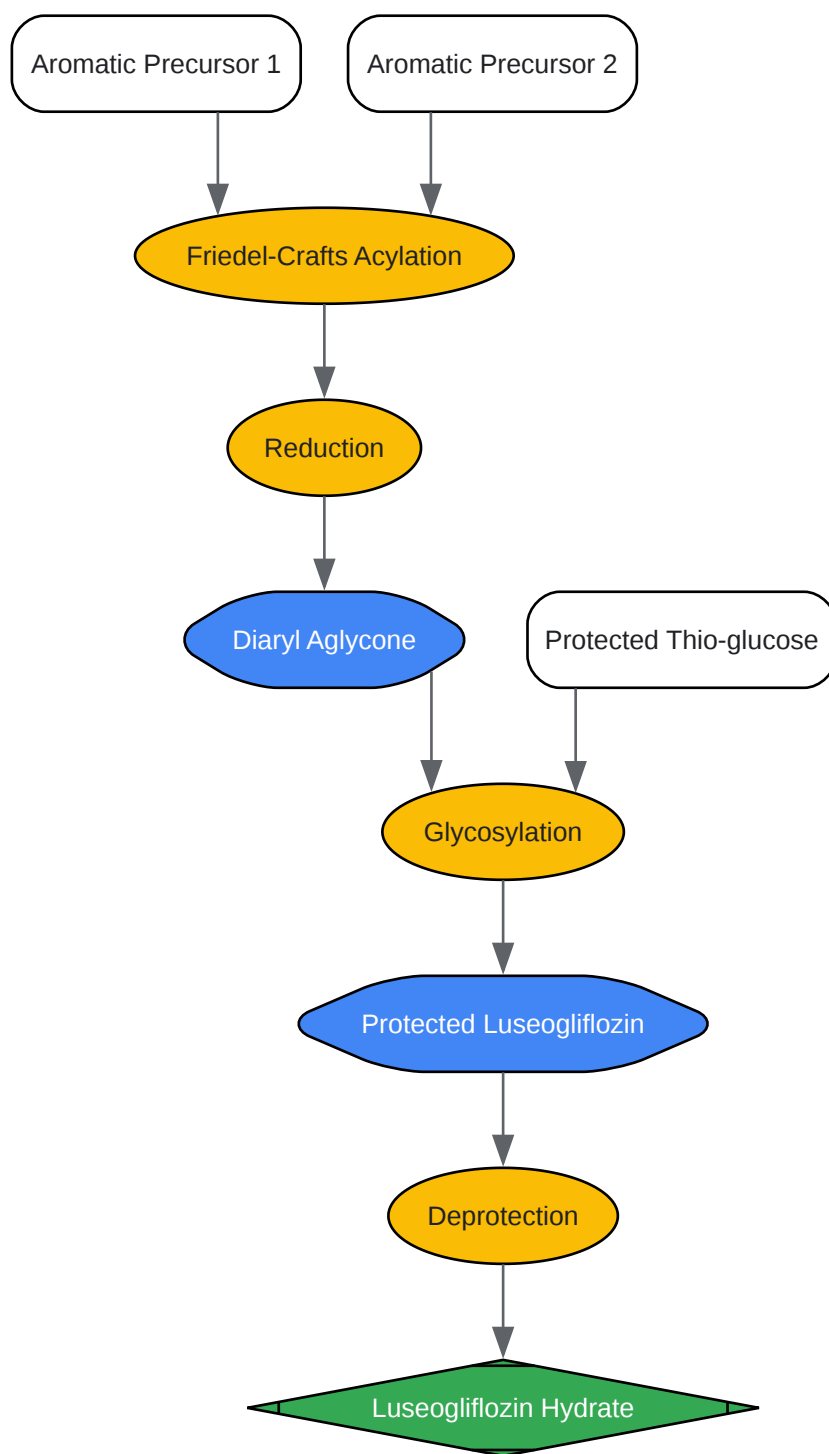
- Hypoglycemia: The risk of hypoglycemia with Luseogliflozin is low, as its action is independent of insulin secretion.[\[7\]](#)[\[10\]](#)[\[19\]](#)
- Genitourinary Infections: Due to increased glucose in the urine, there is a potential for an increased incidence of urinary tract and genital infections.[\[23\]](#)
- Volume Depletion: The osmotic diuretic effect can lead to volume depletion, particularly in at-risk patients such as the elderly or those on diuretics.[\[23\]](#)

Careful monitoring of renal function is advised, as the efficacy of Luseogliflozin is dependent on renal function.[8]

Synthesis

The chemical synthesis of Luseogliflozin has been described in the literature.[4][24][25] A common synthetic strategy involves the following key steps:

- Formation of the Diaryl Aglycone: This is typically achieved through a Friedel-Crafts reaction to couple the two aromatic rings, followed by reduction of the resulting ketone.[4][24]
- Glycosylation: The aglycone is then coupled with a protected thio-glucose derivative.[4][24]
- Deprotection: The final step involves the removal of the protecting groups to yield Luseogliflozin.[4][25]



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Caption: General synthetic pathway for Luseogliflozin.

Conclusion

Luseogliflozin hydrate is a highly effective and well-tolerated SGLT2 inhibitor for the treatment of type 2 diabetes mellitus. Its distinct insulin-independent mechanism of action, favorable pharmacokinetic profile, and demonstrated clinical benefits in glycemic control and weight reduction make it a valuable therapeutic option. This technical guide provides a comprehensive overview of its key scientific attributes, offering a solid foundation for researchers and drug development professionals working in the field of diabetes and metabolic diseases.

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